Introduction: The Power of Cyanine Dyes and Click Chemistry
Introduction: The Power of Cyanine Dyes and Click Chemistry
An In-Depth Technical Guide to the Absorption and Emission Spectra of Sulfo-Cyanine5.5 Azide
This guide provides a comprehensive technical overview of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) azide, a far-red, water-soluble fluorescent dye. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for biomolecular labeling and detection. We will delve into the core spectral properties of this fluorophore, the underlying principles governing its use, and field-proven protocols for its successful application.
Cyanine dyes are a class of synthetic fluorophores renowned for their high molar extinction coefficients, sharp fluorescence peaks, and tunable spectral properties.[1][2][3] Sulfo-Cyanine5.5 belongs to this family and is characterized by a polymethine chain between two nitrogen-containing heterocyclic moieties.[1][] The "Sulfo" prefix indicates the presence of sulfonate groups, which confer excellent water solubility. This is a critical feature for biological applications, as it minimizes the use of organic co-solvents that can perturb protein structure and prevents the dye from aggregating in aqueous buffers.[5][6][7]
The "azide" functional group makes Sulfo-Cy5.5 a powerful tool for modern bioconjugation via "click chemistry".[8] This term describes a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group can react efficiently with alkyne-modified biomolecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a strain-promoted alkyne-azide cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst.[7][8][9] This specificity allows for the precise labeling of proteins, nucleic acids, and other molecules in complex biological systems.[10][11][12][13]
Core Spectral Properties of Sulfo-Cyanine5.5 Azide
The utility of any fluorophore is defined by its spectral characteristics. Sulfo-Cy5.5 operates in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[] This is highly advantageous for biological imaging as it minimizes background autofluorescence from endogenous cellular components (e.g., flavins and NADH), leading to a superior signal-to-noise ratio.[]
The key spectral parameters for Sulfo-Cyanine5.5 azide are summarized below. It is important to note that exact values can vary slightly between suppliers and are dependent on the measurement solvent (e.g., water, PBS, methanol).
| Parameter | Typical Value Range | Significance in Application |
| Absorption Maximum (λabs) | 673 - 678 nm[][7][9] | The wavelength of light most efficiently absorbed by the dye. This dictates the optimal excitation source (e.g., laser line or filter). |
| Emission Maximum (λem) | 691 - 707 nm[][5][7][9] | The wavelength of peak fluorescence intensity. This determines the appropriate emission filter for detection. |
| Molar Extinction Coefficient (ε) | ~211,000 - 250,000 M-1cm-1[][7] | A measure of how strongly the dye absorbs light at λabs. A high value contributes to bright fluorescence. |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21[][7] | The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process. |
| Stokes Shift | ~18 - 28 nm[][5] | The difference between λabs and λem. A larger shift minimizes spectral overlap, simplifying filter design and improving detection sensitivity. |
Factors Influencing Spectral Performance
A robust experimental design requires an understanding of the factors that can modulate a fluorophore's performance.
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Solvent Environment: While Sulfo-Cy5.5 is designed for aqueous buffers, changes in solvent polarity can induce minor spectral shifts. It is crucial to characterize the dye in the same buffer system used for the final application to ensure optimal instrument settings. Non-sulfonated cyanine dyes often require organic co-solvents like DMSO or DMF for dissolution before being added to an aqueous reaction.[3]
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pH Independence: A significant advantage of cyanine dyes like Sulfo-Cy5.5 is the stability of their fluorescence intensity across a wide range of pH values, from acidic to basic conditions.[][14] This contrasts with other dyes, such as some fluorescein or rhodamine derivatives, whose fluorescence can be quenched at lower pH.[14] This property ensures reliable performance in various biological buffers without extensive optimization.
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Bioconjugation: The covalent attachment of the dye to a biomolecule can subtly alter the local microenvironment, potentially causing small shifts in the absorption and emission spectra. Therefore, it is best practice to measure the spectrum of the final dye-biomolecule conjugate to confirm the optimal instrument settings for detection.
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Aggregation: At high concentrations, cyanine dyes can form aggregates, which can lead to fluorescence quenching and spectral shifts.[15] The sulfonate groups on Sulfo-Cy5.5 greatly increase its water solubility and reduce this tendency, ensuring monomeric behavior and bright fluorescence in typical labeling protocols.[][7]
Experimental Workflow: Characterization and Bioconjugation
Achieving reliable and reproducible results requires validated protocols. The following sections provide step-by-step methodologies for spectral characterization and a typical bioconjugation reaction.
Protocol: Measuring Absorption and Emission Spectra
This protocol outlines the fundamental steps to verify the spectral properties of Sulfo-Cy5.5 azide in your laboratory.
Causality: This procedure is essential to confirm the quality of the dye, establish the precise λabs and λem in your specific experimental buffer, and provide a baseline for comparison with the final conjugate.
Caption: Workflow for spectral characterization of Sulfo-Cy5.5 azide.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Sulfo-Cy5.5 azide in anhydrous DMSO or nuclease-free water. Store protected from light at -20°C.[8]
-
Dilute the stock solution in the desired final buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.4) to a working concentration, typically between 1 and 10 µM.
-
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Blank the instrument using the same buffer as the sample solvent.
-
Measure the absorbance spectrum from approximately 550 nm to 750 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Measurement:
-
Use a fluorescence spectrophotometer (fluorometer).
-
Set the excitation wavelength to the experimentally determined λabs.
-
Scan the emission spectrum from approximately (λabs + 10 nm) to 800 nm.
-
Identify the wavelength of maximum fluorescence emission (λem).
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Protocol: Labeling an Alkyne-Modified Protein via CuAAC
This protocol describes a general method for conjugating Sulfo-Cy5.5 azide to a protein that has been metabolically or chemically modified to contain an alkyne group.
Self-Validation: This protocol incorporates a purification step to remove unconjugated dye. The success of the labeling can then be quantified by calculating the Degree of Labeling (DOL), which validates the entire process.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Methodology:
-
Protein Preparation:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Sulfo-Cy5.5 azide in anhydrous DMSO.
-
Prepare a fresh catalyst solution. A common formulation involves copper(II) sulfate (CuSO₄), a ligand such as TBTA to protect the copper and improve efficiency, and a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) state in situ.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution and the Sulfo-Cy5.5 azide stock. A molar excess of dye to protein (typically 5-20 fold) is recommended.
-
Add the catalyst premix to initiate the reaction. The final copper concentration is typically in the range of 50-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or rotation may improve efficiency.[16]
-
-
Purification:
-
Remove unconjugated dye and catalyst components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]
-
The brightly colored, faster-eluting fraction contains the labeled protein conjugate.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's λabs (~675 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (Adye × CF₂₈₀)] / εprotein
-
(CF₂₈₀ is the correction factor, typically ~0.11 for Sulfo-Cy5.5)[7]
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = Adye / εdye
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc.
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-
Conclusion
Sulfo-Cyanine5.5 azide is a premier fluorescent probe for biomolecular labeling, offering high water solubility, bright far-red fluorescence, and the precision of click chemistry conjugation. Its pH-insensitive and photostable nature ensures robust performance in a multitude of applications, from fluorescence microscopy and flow cytometry to in vivo imaging.[5] By understanding its core spectral properties and employing validated experimental protocols, researchers can confidently integrate this powerful tool into their workflows to achieve sensitive and specific detection of their molecules of interest.
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Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region . Royal Society of Chemistry. [Link]
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Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC . National Center for Biotechnology Information. [Link]
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Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC - NIH . National Center for Biotechnology Information. [Link]
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Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience . Jena Bioscience. [Link]
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Labeling proteins on live mammalian cells using click chemistry - PubMed . National Center for Biotechnology Information. [Link]
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Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference | The Journal of Physical Chemistry C - ACS Publications . ACS Publications. [Link]
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Click chemistry and its application to proteomics - G-Biosciences . G-Biosciences. [Link]
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Cyanine Dyes - Creative Diagnostics . Creative Diagnostics. [Link]
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Specific and quantitative labeling of biomolecules using click chemistry - Frontiers . Frontiers. [Link]
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